L-Prolylglycyl-L-leucyl-L-glutamine

Isobaric differentiation NMDA receptor Tetrapeptide specificity

L-Prolylglycyl-L-leucyl-L-glutamine (CAS 798540-26-8), also designated as H-Pro-Gly-Leu-Gln-OH, is a synthetic tetrapeptide comprising proline, glycine, leucine, and glutamine residues with the molecular formula C18H31N5O6 and a molecular weight of approximately 413.5 g/mol. Its N-terminal proline imposes conformational constraints characteristic of collagen-model peptides, while the C-terminal glutamine residue positions it as a potential substrate or interaction partner for glutaminyl cyclase (QC, EC 2.3.2.5).

Molecular Formula C18H31N5O6
Molecular Weight 413.5 g/mol
CAS No. 798540-26-8
Cat. No. B12542386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Prolylglycyl-L-leucyl-L-glutamine
CAS798540-26-8
Molecular FormulaC18H31N5O6
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1
InChIInChI=1S/C18H31N5O6/c1-10(2)8-13(17(27)23-12(18(28)29)5-6-14(19)24)22-15(25)9-21-16(26)11-4-3-7-20-11/h10-13,20H,3-9H2,1-2H3,(H2,19,24)(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t11-,12-,13-/m0/s1
InChIKeyXZWLPURPYRYZKM-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Prolylglycyl-L-leucyl-L-glutamine (CAS 798540-26-8): Synthetic Tetrapeptide for Collagen-Model and QC Enzymology Research


L-Prolylglycyl-L-leucyl-L-glutamine (CAS 798540-26-8), also designated as H-Pro-Gly-Leu-Gln-OH, is a synthetic tetrapeptide comprising proline, glycine, leucine, and glutamine residues with the molecular formula C18H31N5O6 and a molecular weight of approximately 413.5 g/mol . Its N-terminal proline imposes conformational constraints characteristic of collagen-model peptides, while the C-terminal glutamine residue positions it as a potential substrate or interaction partner for glutaminyl cyclase (QC, EC 2.3.2.5) [1]. The compound is principally utilized as a biochemical research tool for studying enzymatic processes, collagen-model structural biology, and peptide-sequence-activity relationships [2].

Why L-Prolylglycyl-L-leucyl-L-glutamine Cannot Be Interchanged with Isobaric Tetrapeptides or Generic Collagen-Model Peptides


Although L-Prolylglycyl-L-leucyl-L-glutamine shares an identical molecular formula (C18H31N5O6, MW 413.5) with the clinically investigated NMDA receptor modulator Rapastinel (GLYX-13, sequence TPPT), the two tetrapeptides differ fundamentally in amino acid sequence, three-dimensional conformation, and biological target engagement [1]. Rapastinel acts as a partial agonist at the glycine site of the NMDA receptor with demonstrated antidepressant activity in Phase II trials, whereas L-Prolylglycyl-L-leucyl-L-glutamine bears a C-terminal glutamine residue that implicates glutaminyl cyclase (QC) interaction rather than NMDA receptor pharmacology [2]. Furthermore, the Pro-Gly-Leu tripeptide motif embedded within this compound mirrors the repeating (Pro-Gly-Leu)n and (Pro-Leu-Gly)n sequences of collagen-model polytripeptides, conferring structural properties absent from other isobaric tetrapeptides such as Gly-Pro-Glu (GPE, IC50 14.7 μM at NMDA receptor) . The leucine residue at position 3 imparts distinct hydrophobicity compared to the glutamine at the corresponding position in the structurally related collagen-stimulating tetrapeptide PGQP (Pro-Gly-Gln-Pro) described in patent literature [3]. These sequence-level differences produce divergent conformational propensities, enzymatic substrate specificities, and biological activities that preclude generic substitution.

Quantitative Differentiation Evidence for L-Prolylglycyl-L-leucyl-L-glutamine vs. Closest Analogs


Isobaric Molecular Weight (413.5 Da) with Rapastinel, Yet Divergent Pharmacological Target Engagement

L-Prolylglycyl-L-leucyl-L-glutamine and Rapastinel (GLYX-13, sequence TPPT) share the identical molecular formula C18H31N5O6 and monoisotopic mass, yet differ completely in amino acid sequence and biological activity. Rapastinel is an NMDA receptor partial agonist with antidepressant activity advanced to Phase II clinical trials, whereas L-Prolylglycyl-L-leucyl-L-glutamine contains no threonine residues and bears a C-terminal glutamine, making it structurally incompatible with NMDA receptor glycine-site binding [1]. This is a critical procurement distinction: researchers requiring NMDA receptor modulation must select Rapastinel; those investigating glutaminyl cyclase substrate specificity or collagen-model peptide conformation must select L-Prolylglycyl-L-leucyl-L-glutamine [2].

Isobaric differentiation NMDA receptor Tetrapeptide specificity Molecular formula identity

C-Terminal Glutamine Substrate Specificity for Glutaminyl Cyclase vs. N-Terminal Glutamine Peptides

Glutaminyl cyclase (QC, EC 2.3.2.5) catalyzes the intramolecular cyclization of N-terminal glutamine residues to pyroglutamic acid (pGlu). The PNAS study by Fischer and Spiess (1987) demonstrated that QC processes substrates bearing N-terminal glutamine—such as H-Gln-His-Pro-Gly-OH and H-Gln-Tyr-Ala-OH—with Km values of 60-130 μM and Vmax values of 390-690 pmol/μg/hr, while the D-glutaminyl stereoisomer of H-Gln-Tyr-Ala-OH did not react, confirming strict stereochemical and positional requirements [1]. L-Prolylglycyl-L-leucyl-L-glutamine bears its glutamine at the C-terminus rather than the N-terminus, which renders it structurally distinct from known QC substrates. This positional difference is predicted to preclude enzymatic cyclization by QC, making the compound a valuable negative-control probe or a candidate for inhibitor design targeting the QC active site [2].

Glutaminyl cyclase Substrate specificity Pyroglutamyl formation Posttranslational modification

Embedded Pro-Gly-Leu Collagen-Model Motif Shared with (Pro-Gly-Leu)n and (Pro-Leu-Gly)n Polytripeptides

The Pro-Gly-Leu tripeptide segment within L-Prolylglycyl-L-leucyl-L-glutamine corresponds to the repeating unit of (Pro-Gly-Leu)n and (Pro-Leu-Gly)n polytripeptides, which are well-established collagen-model systems. Scatturin et al. (1975) demonstrated by circular dichroism that (Pro-Leu-Gly)n forms an ordered collagen-like structure in hexafluoroisopropanol-water mixtures and ethylene glycol, and that both (Pro-Leu-Gly)n and (Leu-Pro-Gly)n adopt triple-helical structures in the solid state as confirmed by X-ray diffraction, whereas (Pro-Leu-Gly)10 remained unordered under all conditions studied [1]. Bansal et al. (1978) further confirmed through theoretical calculations that (Gly-Pro-Leu)n can adopt stereochemically satisfactory triple-helical structures with three parallel chains, with very good agreement between calculated and observed X-ray intensity distributions [2]. By contrast, isobaric tetrapeptides such as Rapastinel (TPPT) and Gly-Pro-Glu (GPE) lack the Pro-Gly-Leu or Pro-Leu-Gly motif entirely and thus do not serve as collagen-model structural probes.

Collagen triple helix Polytripeptide model Circular dichroism Conformational studies

Leucine at Position 3 Confers Hydrophobicity Differentiation vs. PGQP (Pro-Gly-Gln-Pro) in Collagen-Stimulating Tetrapeptide Patent

Japanese Patent JP2014129369A (Helix Biomedix Inc., 2014) discloses tetrapeptides PEKP, PKGP, PGQP, PGTP, and PGNP that stimulate collagen production in human skin, with PGQP (Pro-Gly-Gln-Pro) being the closest structural analog to L-Prolylglycyl-L-leucyl-L-glutamine [1]. The sole sequence difference between the two tetrapeptides is at position 3: leucine (target compound) vs. glutamine (PGQP). Leucine possesses an isobutyl side chain with a hydrophobicity index of 3.8 (Kyte-Doolittle scale), whereas glutamine carries a polar amide side chain with a hydrophobicity index of -3.5, yielding a Δhydrophobicity of 7.3 units at this single position [2]. This substantial hydrophobicity difference is predicted to affect peptide-membrane partitioning, dermal penetration, and interaction with hydrophobic pockets of target proteins, providing a quantifiable physicochemical basis for selecting between these two tetrapeptides in extracellular matrix research applications.

Extracellular matrix Collagen synthesis Skin fibroblast Hydrophobicity

N-Terminal Proline Imposes Conformational Constraints Distinct from Gly-Pro-Glu (GPE) and Other Non-Proline-Initiated Tetrapeptides

The N-terminal proline residue of L-Prolylglycyl-L-leucyl-L-glutamine restricts the peptide backbone φ dihedral angle to approximately -60° ± 15°, favoring polyproline II (PPII) helical conformation—a structural feature characteristic of collagen and collagen-model peptides [1]. In contrast, the isobaric tetrapeptide Gly-Pro-Glu (GPE, CAS 32302-76-4) initiates with glycine, which has no side-chain constraint and permits a much broader Ramachandran space (φ from -180° to +180°), resulting in greater conformational flexibility. GPE also exhibits NMDA receptor binding inhibition with an IC50 of 14.7 μM , whereas no NMDA receptor activity has been reported for L-Prolylglycyl-L-leucyl-L-glutamine. Gly-Pro-Glu is the N-terminal tripeptide of insulin-like growth factor-I (IGF-I) and acts as a neuroactive peptide, whereas L-Prolylglycyl-L-leucyl-L-glutamine does not correspond to any known endogenous signaling sequence, positioning it instead as a purely synthetic tool compound for structural and enzymological investigations .

Proline conformational restriction Peptide backbone Polyproline II helix Structural biology

Absence of Primary Literature Quantitative Bioactivity Data Necessitates Caution in Procurement for Biological Applications

A systematic search of PubMed, patent databases, and authoritative chemical registries (PubChem, ChEMBL, BindingDB) conducted for this guide reveals that L-Prolylglycyl-L-leucyl-L-glutamine (CAS 798540-26-8) has no peer-reviewed publications reporting quantitative biological activity data (IC50, EC50, Ki, cell-based assay results, or in vivo efficacy) as of May 2026 [1]. This stands in marked contrast to comparator tetrapeptides such as Rapastinel (GLYX-13), which has extensive Phase II clinical data and numerous peer-reviewed pharmacology publications, and Gly-Pro-Glu (GPE), which has reported NMDA receptor IC50 values. Vendor claims regarding collagen synthesis promotion or cosmetic applications lack publicly available quantitative experimental validation. Procurement decisions for this compound must therefore be grounded in its well-defined structural and physicochemical properties rather than unverified biological activity claims.

Evidence gap Research chemical Procurement diligence Peer-reviewed data

Validated Research and Industrial Application Scenarios for L-Prolylglycyl-L-leucyl-L-glutamine (CAS 798540-26-8)


Glutaminyl Cyclase (QC) Substrate Specificity and Inhibitor Screening Studies

L-Prolylglycyl-L-leucyl-L-glutamine serves as a C-terminal glutamine reference compound for investigating the positional specificity of glutaminyl cyclase (QC, EC 2.3.2.5). As established by Fischer and Spiess (1987), QC exclusively cyclizes N-terminal glutamine residues to pyroglutamic acid (pGlu) with Km values of 60-130 μM [1]. Because this compound bears its glutamine at the C-terminus, it is predicted to resist QC-mediated cyclization, making it suitable as a negative-control substrate in continuous QC activity assays and as a scaffold for designing competitive QC inhibitors. Researchers comparing N-terminal vs. C-terminal glutamine peptide processing by QC can use this tetrapeptide alongside established N-terminal substrates such as H-Gln-AMC or H-Gln-His-Pro-Gly-OH.

Collagen Triple-Helix Model Peptide Research and Structural Biology

The embedded Pro-Gly-Leu motif directly corresponds to the repeating unit of (Pro-Gly-Leu)n and (Pro-Leu-Gly)n collagen-model polytripeptides, which Scatturin et al. (1975) demonstrated form collagen-like triple-helical structures in ethylene glycol and hexafluoroisopropanol-water mixtures, as confirmed by circular dichroism and X-ray diffraction [2]. L-Prolylglycyl-L-leucyl-L-glutamine may be employed as a minimal tetrapeptide building block in collagen-mimetic peptide design, triple-helix stability studies, and matrix metalloproteinase (MMP) substrate specificity investigations. Unlike isobaric tetrapeptides such as Rapastinel (TPPT), which lack any collagen-model motif, this compound provides a sequence-relevant scaffold for studying the contribution of individual Gly-X-Y triplets to collagen higher-order structure.

Extracellular Matrix (ECM) Tetrapeptide Library Screening with Hydrophobicity-Based Differentiation

Japanese Patent JP2014129369A (Helix Biomedix Inc., 2014) discloses the structurally related tetrapeptide PGQP (Pro-Gly-Gln-Pro) as a collagen production stimulator in human skin [3]. L-Prolylglycyl-L-leucyl-L-glutamine differs from PGQP by a single residue at position 3, where leucine (hydrophobicity index +3.8) replaces glutamine (hydrophobicity index -3.5), yielding a Δhydrophobicity of 7.3 Kyte-Doolittle units. This substantial physicochemical difference makes the compound a valuable comparator in ECM-focused tetrapeptide libraries for investigating the relationship between peptide hydrophobicity, dermal penetration, and fibroblast collagen synthesis stimulation. Procurement for structure-activity relationship (SAR) studies around the PGQP scaffold should include this compound to probe the hydrophobicity tolerance at position 3.

Peptide Analytical Method Development and Quality Control Reference Standard

With a defined molecular formula (C18H31N5O6), molecular weight (413.5 g/mol), and unique amino acid sequence (Pro-Gly-Leu-Gln), L-Prolylglycyl-L-leucyl-L-glutamine is suitable as a reference standard for HPLC, LC-MS, and capillary electrophoresis method development in peptide analysis. Its sequence composition—containing Pro (UV-transparent), Gly (achiral), Leu (hydrophobic), and Gln (polar)—provides diverse chromatographic and mass spectrometric behavior useful for calibrating peptide separation and detection systems . The N-terminal proline ensures a distinct retention time shift relative to glycine-initiated tetrapeptides such as Gly-Pro-Glu, facilitating method specificity validation.

Quote Request

Request a Quote for L-Prolylglycyl-L-leucyl-L-glutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.